The Definitive Technical Guide to (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS 79868-78-3)
The Definitive Technical Guide to (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS 79868-78-3)
Executive Summary
In the pharmaceutical and fine chemical industries, the demand for enantiomerically pure compounds necessitates the use of robust chiral ligands and auxiliaries[1]. Among these, (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS 79868-78-3) stands out as a highly privileged chiral building block[2]. Derived from the natural chiral pool, this β-amino alcohol features a highly sterically hindered tertiary alcohol and a primary amine, making it an exceptional precursor for chiral catalysts—most notably in the formation of oxazaborolidines for the asymmetric reduction of prochiral ketones[3].
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its stereodirecting capabilities, and field-proven, self-validating experimental protocols for both its synthesis and downstream application.
Physicochemical Profiling & Structural Causality
The efficacy of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol in asymmetric synthesis is directly linked to its unique structural topology. The central carbon atom is flanked by three bulky phenyl groups, which create a deep, highly restricted chiral pocket[1]. During catalytic cycles, this steric bulk forces incoming substrates to adopt a single, highly favored transition state geometry, thereby maximizing enantiomeric excess (ee).
Quantitative Property Matrix
The following table consolidates the critical physicochemical parameters required for handling and analytical verification.
| Property | Value | Technical Significance |
| Chemical Name | (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol | Standard IUPAC nomenclature. |
| CAS Number | 79868-78-3 | Primary identifier for regulatory/procurement[4]. |
| Molecular Formula | C₂₁H₂₁NO | Dictates mass balance in stoichiometric reactions[5]. |
| Molecular Weight | 303.40 g/mol | Used for precise equivalent calculations[4]. |
| Melting Point | 139–144 °C | Broad range indicates potential polymorphism or solvent inclusion[4]. |
| Boiling Point | 502.3 °C at 760 mmHg | High BP necessitates solid-state or solution-phase handling[5]. |
| Density | 1.145 g/cm³ | Relevant for volumetric phase separations[5]. |
| Optical Activity | [α]20/D −83° (c = 1, CHCl₃) | Critical QA Metric: Confirms stereochemical integrity[4]. |
Mechanistic Role in Asymmetric Catalysis
The most prominent application of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol is its conversion into a chiral 1,3,2-oxazaborolidine catalyst[3].
The Causality of Stereocontrol: When the amino alcohol is reacted with borane (BH₃) or an alkylboronic acid, it condenses to form a rigid, five-membered oxazaborolidine ring[3]. The nitrogen atom coordinates with the Lewis acidic boron, increasing the hydridic character of the attached borane. The massive steric wall erected by the gem-diphenyl groups forces the prochiral ketone to approach from the less hindered face. This highly ordered, rigid transition state is the direct cause of the >95% enantiomeric excess frequently observed in these reductions.
Workflow Diagram
Workflow from chiral pool precursor to oxazaborolidine-catalyzed asymmetric reduction.
Self-Validating Experimental Protocols
To ensure reproducibility and trust in the laboratory, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an analytical checkpoint.
Protocol A: Synthesis of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol via Grignard Addition
This synthesis leverages the natural chirality of L-phenylalanine to establish the stereocenter[5].
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Equipment Setup: Purge a flame-dried 3-neck round-bottom flask with Argon. Equip with a dropping funnel and a reflux condenser.
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Reagent Preparation: Dissolve L-phenylalanine methyl ester (1.0 eq) in anhydrous THF. Separately, prepare a solution of phenylmagnesium bromide (Grignard reagent) in THF (4.0 eq)[6].
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Causality Note: Why 4.0 equivalents? The first equivalent deprotonates the primary amine. The second and third drive the double addition to the ester to form the tertiary alcohol. The slight excess ensures complete conversion, preventing the formation of difficult-to-separate ketone intermediates.
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Addition: Cool the Grignard solution to 0 °C. Add the ester solution dropwise over 1 hour to control the highly exothermic reaction.
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Reflux: Heat the mixture to reflux for 4–6 hours to drive the steric crowding of the double addition to completion.
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Quenching (Self-Validation Step 1): Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl. Validation: The complete dissolution of the gummy magnesium salts into a biphasic clear system indicates a successful quench.
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Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture[6].
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QA/QC (Self-Validation Step 2): Measure the optical rotation of the purified crystals. A value of [α]20/D −83° (c = 1 in CHCl₃) confirms that no racemization occurred at the α-carbon during the harsh Grignard addition[4].
Protocol B: Enantioselective Reduction of Prochiral Ketones
This protocol utilizes the synthesized amino alcohol as a pre-catalyst for Itsuno-type asymmetric reductions[3].
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Catalyst Formation: In a dry flask under Argon, combine (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (0.1 eq) with Borane-THF complex (BH₃·THF, 1.0 eq). Stir at room temperature for 1 hour. Hydrogen gas evolution will be observed as the 1,3,2-oxazaborolidine ring forms[3].
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Substrate Addition: Dissolve the prochiral ketone (1.0 eq) in anhydrous THF. Add this solution to the catalyst mixture slowly via a syringe pump over 1–2 hours.
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Causality Note: The uncatalyzed reduction of the ketone by borane is a competing background reaction that yields a racemic product. By utilizing a syringe pump to maintain a near-zero concentration of unreacted ketone in the flask, the faster, catalyst-mediated pathway dominates, maximizing enantiopurity.
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Quenching & Workup: Once TLC indicates complete consumption of the ketone, quench the reaction carefully with methanol (Caution: H₂ evolution). Concentrate the mixture, redissolve in ethyl acetate, and wash with 1M HCl to remove the chiral amino alcohol (which partitions into the aqueous layer as the hydrochloride salt for later recovery)[3].
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QA/QC (Self-Validation Step 3): Verify the enantiomeric excess (ee) of the isolated secondary alcohol using chiral HPLC against a racemic standard.
References[1] Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL | lookchem. lookchem.com.Verified Link[4] (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol 98 79868-78-3 - Sigma-Aldrich. sigmaaldrich.com. Verified Link[2] 79868-78-3 | MFCD02684325 | (S)-2-AMino-1,1,3-triphenylpropan-1-ol - Aaronchem. aaronchem.com. Verified Link[3] EP0305180A2 - Enantioselective reduction of ketones - Google Patents. google.com. Verified Link[5] (2S)-2-amino-1,1,3-triphenylpropan-1-ol - GlobalChemMall. globalchemmall.com.Verified Link[6] New Leads to Resolutions. ru.nl. Verified Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. EP0305180A2 - Enantioselective reduction of ketones - Google Patents [patents.google.com]
- 4. (S)-(-)-2-氨基-1,1,3-三苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. globalchemmall.com [globalchemmall.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
